BenchChemオンラインストアへようこそ!

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

GPCR screening Orphan receptor Structure-activity relationship

This benzothiazole derivative (CAS 868370-50-7) is uniquely differentiated by its 4,7-dimethoxy-3-methyl-2-ylidene-2-methoxybenzamide substitution pattern, pre-screened in PubChem BioAssays against GPR151, FBW7, and MITF. Even minor positional isomer shifts (e.g., 3-methoxy vs. 2-methoxybenzamide) redirect target selectivity. Procure the exact isomer to validate primary HTS hits without de novo library screening. Ideal for SAR expansion and orthogonal assay confirmation.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 868370-50-7
Cat. No. B2982956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
CAS868370-50-7
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC
InChIInChI=1S/C18H18N2O4S/c1-20-15-13(23-3)9-10-14(24-4)16(15)25-18(20)19-17(21)11-7-5-6-8-12(11)22-2/h5-10H,1-4H3
InChIKeyDHFSIWJNYWFWDZ-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868370-50-7) – Structural Identity and Core Properties


N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868370-50-7) is a synthetic, small-molecule benzothiazole derivative characterized by a 4,7-dimethoxy-substituted benzothiazole core coupled via an imine linkage to a 2-methoxybenzamide moiety . Its molecular formula is C₁₈H₁₈N₂O₄S with a molecular weight of 358.41 g/mol . This specific substitution pattern distinguishes it from other benzothiazole amides and positions it within a chemical space frequently explored for modulating G-protein coupled receptors, kinases, and protein-protein interactions [1]. The compound has been profiled in PubChem BioAssay screens targeting GPR151, FBW7, and MITF, indicating its initial selection for high-throughput screening against disease-relevant targets .

Why Procurement of N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide Cannot Rely on Generic Benzothiazole Substitution


The benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, but biological activity is exquisitely sensitive to the identity and position of substituents on both the benzothiazole core and the appended amide [1]. Even minor modifications—such as shifting the methoxy group from the 2-position to the 3- or 4-position on the benzamide ring, or altering the N3-alkyl substituent—can redirect target selectivity from one receptor family to another (e.g., adenosine A2A vs. GPCR151) or abolish activity entirely [2]. Consequently, generic or structurally analogous benzothiazole amides cannot be assumed to replicate the screening profile of the specific 4,7-dimethoxy-3-methyl-2-ylidene-2-methoxybenzamide isomer, making precise structural identity critical for research reproducibility and assay validation .

Quantitative Differentiation Evidence for N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide Procurement


Structural Distinction from Positional Isomers: The 2-Methoxybenzamide vs. 3-Methoxybenzamide Selectivity Gate

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868370-50-7, MW 358.41) bears the methoxy substituent at the ortho (2-) position of the benzamide ring. Its direct positional isomer, N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide (CAS 868369-14-6, same MW 358.41), carries the methoxy group at the meta (3-) position . Both compounds were deposited in the same PubChem BioAssay screening campaign against the orphan GPCR GPR151, but they are tracked and reported as completely distinct entities with separate assay result records, confirming that screening centers treat this single-atom positional shift as sufficient to warrant independent evaluation . The ortho-methoxy configuration influences the dihedral angle between the benzamide carbonyl and the benzothiazole imine, potentially altering hydrogen-bonding geometry with target residues, whereas the meta-isomer presents a different electrostatic surface [1].

GPCR screening Orphan receptor Structure-activity relationship Benzothiazole amide Positional isomer

Target Engagement Profile: GPR151, FBW7, and MITF Screening Footprint

CAS 868370-50-7 has been empirically selected and tested in three distinct PubChem BioAssay high-throughput screening campaigns: (i) a cell-based assay for activators of the orphan GPCR GPR151, (ii) an AlphaScreen-based biochemical assay for activators of the E3 ubiquitin ligase component FBW7 (FBXW7), and (iii) an AlphaScreen-based biochemical assay for inhibitors of the microphthalmia-associated transcription factor MITF . The deposition of this specific compound—rather than its close analogs—into these particular target-based screens suggests a computationally or experimentally guided selection process. While the primary screening results (% activity or % inhibition at the tested concentration) are recorded in PubChem, the exact quantitative values for this compound have not been curated into publicly accessible summary tables; nevertheless, the existence of these assay records provides a distinct target engagement fingerprint that differentiates it from unprofiled benzothiazole analogs .

HTS screening GPCR151 FBXW7 MITF PubChem BioAssay

Purity Specification for Reproducible Screening: Typical 95% Baseline

Multiple commercial suppliers list N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide with a standard purity specification of 95% . This 95% threshold aligns with the typical minimum purity required for high-throughput screening (HTS) hit confirmation and dose-response follow-up assays, where impurity-driven artifacts (e.g., pan-assay interference compounds or aggregate-based inhibition) can confound interpretation [1]. In contrast, the structurally analogous pentanamide derivative (N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)pentanamide, CAS 868370-30-3) has been offered by some vendors at a higher certified purity of 98%, supported by NMR, HPLC, and GC batch-release documentation , indicating that purity specifications are homolog-dependent and should be verified at procurement.

Purity specification HTS quality control Compound integrity Benzothiazole procurement

Adenosine A2A Receptor Ligand Class Divergence: Structural Determinants of Target Selectivity

Patent RU2251419C2 describes a broad series of benzothiazole derivatives as adenosine A2A receptor ligands, where the general formula I-A encompasses N3-methylbenzothiazol-2-ylidene amides [1]. Within this patent class, the N3-methyl and benzothiazole C4/C7-alkoxy substitution pattern is a critical determinant of A2A binding, while the amide terminus modulates pharmacokinetic properties [1]. CAS 868370-50-7 incorporates the N3-methyl and 4,7-dimethoxy benzothiazole pharmacophore that is consistent with the A2A ligand scaffold. However, CAS 868370-50-7 has been specifically screened against GPR151 rather than adenosine receptors in publicly available bioassay records, suggesting that the 2-methoxybenzamide terminus may redirect target selectivity away from adenosine receptors toward other GPCRs or protein targets . This divergence highlights that even compounds sharing the same benzothiazole core can exhibit distinct target profiles based solely on amide tail modifications.

Adenosine A2A receptor GPCR selectivity Benzothiazole patent CNS drug discovery

Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Capacity

The closely related analog N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide (CAS 868369-22-6, MW 388.4 g/mol) has a computed XLogP3-AA of 3.5 and features zero hydrogen bond donors and six hydrogen bond acceptors [1]. CAS 868370-50-7 has one less methoxy group (MW 358.41) and is predicted to have a lower LogP and reduced hydrogen bond acceptor count (five vs. six), which can translate into measurably different aqueous solubility, membrane permeability, and plasma protein binding profiles—key parameters for both biochemical assay performance (avoidance of aggregate-based false positives) and cellular target engagement [2]. The 2-methoxybenzamide moiety also introduces an intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide N–H, a conformational feature absent in the 3-methoxy and 4-methoxy positional isomers, potentially affecting both solubility and target binding conformation .

Lipophilicity LogP Hydrogen bonding Drug-likeness Physicochemical profiling

Optimal Research and Procurement Scenarios for N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868370-50-7)


Orphan GPCR Deorphanization and GPR151 Pathway Investigation

CAS 868370-50-7 has been empirically tested in a cell-based high-throughput primary assay designed to identify GPR151 activators at the Scripps Research Institute Molecular Screening Center . Researchers engaged in deorphanizing GPR151—a habenula-enriched GPCR implicated in nicotine dependence and synaptic transmission—can procure this compound to confirm or refute the primary screening result in orthogonal assays (e.g., β-arrestin recruitment, cAMP modulation, or electrophysiological recordings in habenular slice preparations) [1]. The existence of a pre-existing BioAssay record reduces the need for de novo library screening and provides a direct entry point for chemical probe development targeting this largely uncharacterized receptor.

Ubiquitin-Proteasome Pathway Research: FBW7 (FBXW7) E3 Ligase Modulation

The AlphaScreen-based biochemical HTS record for FBW7 activation indicates that CAS 868370-50-7 was selected for profiling against this critical tumor-suppressor E3 ubiquitin ligase component . FBXW7 targets oncoproteins (e.g., c-MYC, cyclin E, NOTCH1) for proteasomal degradation, and its loss-of-function mutations are prevalent in multiple cancers [1]. Procurement of this compound supports follow-up studies including FBXW7-SCF complex reconstitution assays, cellular ubiquitination endpoint measurement via Western blot or HiBiT-tagged substrate reporters, and selectivity profiling against related F-box proteins (e.g., β-TRCP, SKP2) [1].

MITF-Dependent Melanocyte Biology and Pigmentation Disorder Research

The compound was screened in an AlphaScreen-based biochemical assay for MITF inhibitors . MITF is the master transcription factor governing melanocyte development, melanin synthesis, and melanoma survival [1]. Researchers investigating pigmentation disorders (vitiligo, albinism), melanoma transcriptional addiction, or MITF's role in mast cell differentiation can use CAS 868370-50-7 as a starting point for structure-activity relationship expansion, provided that the primary screening result is first independently validated in a cell-based MITF reporter gene assay or melanin quantification assay in B16-F10 or MNT-1 melanoma cells [1].

Benzothiazole Amide SAR Library Construction and Selectivity Profiling

Given the compound's well-defined substitution pattern (N3-methyl, C4/C7-dimethoxy, 2-methoxybenzamide) and the availability of closely matched positional isomers and homologs under distinct CAS numbers—including the 3-methoxybenzamide isomer (CAS 868369-14-6), the unsubstituted benzamide (CAS 868368-88-1), the 2-fluorobenzamide (CAS 868370-47-2), and the pentanamide analog (CAS 868370-30-3)—researchers can assemble a focused chemical library for systematic selectivity profiling across the GPR151/FBW7/MITF target panel or for broader kinase/GPCR selectivity screening [1]. The commercial availability of these analogs from multiple suppliers at defined purity grades (95%–98%) facilitates rapid procurement and SAR hypothesis testing without the need for custom synthesis [1].

Quote Request

Request a Quote for N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.